1-(3-((3-((3-(o-Tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)sulfonyl)phenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several functional groups including an oxadiazole ring, a piperidine ring, a sulfonyl group, and a phenyl group. The presence of these functional groups suggests that the compound could have interesting chemical and biological properties .
Synthesis Analysis
While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized via nucleophilic substitution reactions . For example, triazoloquinoxaline derivatives can be synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyltriazoloquinoxaline-1-amine with different amines and triazole-2-thiol .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The oxadiazole and piperidine rings would likely contribute to the rigidity of the molecule, while the sulfonyl and phenyl groups could participate in various intermolecular interactions .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures often undergo reactions involving their functional groups . For example, triazoloquinoxaline derivatives can react with amines and triazole-2-thiol .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the sulfonyl group could increase its polarity and solubility in polar solvents .Scientific Research Applications
Synthesis and Spectral Analysis
1,3,4-Oxadiazole derivatives have been synthesized through various chemical reactions, highlighting their structural versatility and potential for modification. These compounds are synthesized by converting organic acids into corresponding esters, hydrazides, and ultimately, into 1,3,4-oxadiazole derivatives. The structures of these compounds are confirmed using modern spectroscopic techniques, indicating their potential for further biological evaluation (Khalid et al., 2016).
Biological Evaluation and Potential Applications
Anticancer Activity
Several studies have synthesized and evaluated the anticancer activity of 1,3,4-oxadiazole derivatives. For instance, piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids were evaluated as anticancer agents, with some derivatives displaying promising activity against cancer cell lines, highlighting their potential as therapeutic agents in cancer treatment (Rehman et al., 2018).
Antimicrobial Activity
The antimicrobial properties of 1,3,4-oxadiazole derivatives have been a significant focus, with studies reporting moderate to significant activity against various Gram-negative and Gram-positive bacteria. This suggests their potential use in developing new antimicrobial agents to combat resistant microbial strains (Khalid et al., 2016).
Future Directions
Properties
IUPAC Name |
1-[3-[3-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]sulfonylphenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4S/c1-16-7-3-4-11-21(16)23-24-22(30-25-23)13-18-8-6-12-26(15-18)31(28,29)20-10-5-9-19(14-20)17(2)27/h3-5,7,9-11,14,18H,6,8,12-13,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTEXMEQQJSOYMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)CC3CCCN(C3)S(=O)(=O)C4=CC=CC(=C4)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.